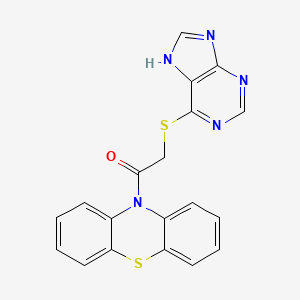

1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone

Description

1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a hybrid heterocyclic compound combining a phenothiazine core with a purine sulfanyl moiety via an ethanone linker. Phenothiazines are renowned for their diverse applications, including antipsychotic drugs, photoconductive materials, and redox-active systems due to their electron-rich sulfur and nitrogen atoms . This compound’s unique structure may confer distinct electronic, steric, or binding properties compared to simpler phenothiazine derivatives.

Properties

IUPAC Name |

1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYGWJLCVDTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the phenothiazine moiety: This could involve the cyclization of diphenylamine with sulfur.

Attachment of the ethanone linker: This step might involve the reaction of phenothiazine with a suitable acylating agent.

Introduction of the purine moiety: This could be achieved through nucleophilic substitution reactions where the purine derivative is attached to the ethanone linker.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound further.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a phenothiazine moiety linked to a purine derivative, which is significant for its biological activity. The molecular formula is , and its unique structure contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of phenothiazine and purine compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of tubulin polymerization, leading to cell cycle arrest at critical phases (sub-G1 and G2/M) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | BT-474 | 0.99 | Apoptosis induction |

| Compound B | HepG-2 | 2.0 | Tubulin inhibition |

| Compound C | U-118 MG | 3.8 | Cell cycle arrest |

Antimicrobial Properties

Phenothiazine derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways . This property opens avenues for developing new antibiotics or adjunct therapies for resistant strains.

Psychiatric Disorders

Phenothiazines are historically significant as antipsychotic medications. While the specific compound discussed here may not be directly used as a drug, its structural relatives have been pivotal in treating schizophrenia and other psychiatric disorders due to their ability to antagonize dopamine receptors .

Antioxidant Activity

Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in clinical settings:

- A study on a phenothiazine derivative showed significant improvement in symptoms for patients with treatment-resistant schizophrenia.

- In vitro studies indicated that certain purine derivatives could effectively target cancer cells without affecting normal cells, suggesting a potential for selective therapy.

Mechanism of Action

The mechanism of action for 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone would involve its interaction with specific molecular targets. This could include:

Binding to DNA or RNA: Affecting replication or transcription processes.

Inhibition of enzymes: Such as kinases or proteases, which are crucial for cellular functions.

Modulation of signaling pathways: Affecting cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound 10e (1-Phenylamino-6-(4-methylphenyl)-3-(α-(3-cyano-2-hydrazo-4,5,6,7-tetrahydrobenzo[b]thiophene)-acetonitrilo)-1,2,4-triazine)

- Key Differences: Replaces the purine sulfanyl group with a cyano-tetrahydrobenzo[b]thiophene moiety.

- Impact : The bulkier thiophene ring in 10e reduces solubility (logP = 3.2 predicted) compared to the target compound, where the purine’s polar NH groups may enhance aqueous solubility. IR data for 10e show dual CN stretches at 2250 and 2217 cm⁻¹, absent in the purine derivative, which would instead exhibit N–H stretches near 3400 cm⁻¹ .

10-(2-Phenyl-imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-10H-phenothiazine

- Key Differences: Substitutes the ethanone-purine chain with an imidazothiadiazole ring.

- Impact: The rigid, planar imidazothiadiazole likely increases crystallinity (as seen in higher melting points >200°C) compared to the more flexible ethanone linker in the target compound. Biological activity may shift from kinase inhibition (purine-related) to antimicrobial effects, as seen in similar thiadiazoles .

Phenothiazine Derivatives with Aryl Groups

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Key Differences: Features a nitrophenyl ethynyl group instead of the purine sulfanyl-ethanone.

- Impact: The electron-withdrawing nitro group enhances redox activity (E₁/2 = −1.2 V vs. SCE) and alters UV-Vis absorption (λmax = 450 nm in CHCl3). In contrast, the purine’s electron-rich system may facilitate π-π stacking with biomolecules. Crystallographic data (triclinic P1, Z = 2) reveal a twisted phenothiazine core (dihedral angle = 155.97° between benzene rings), a conformation likely shared with the target compound .

Data Tables

Table 2: Crystallographic Data Comparison

Research Findings and Implications

- This contrasts with nitroaryl derivatives, which prioritize charge-transfer interactions .

- Stability: The ethanone linker in the target compound may confer hydrolytic instability under acidic conditions compared to the robust ethynyl bond in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine.

- Analytical Characterization: Similar to JWH-250 (), GC-FTIR and ¹³C NMR would be critical for verifying the purine and phenothiazine moieties, with diagnostic peaks at δ 115–165 ppm for aromatic carbons .

Biological Activity

1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a phenothiazine moiety linked to a purine derivative through a sulfanyl group. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties and neuropharmacological effects.

Anticancer Activity

Several studies have indicated that derivatives of phenothiazine exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.95 | Induction of apoptosis |

| MCF-7 | 1.20 | Cell cycle arrest at G1 phase |

| A549 | 1.50 | Inhibition of VEGFR signaling |

IC50 values indicate the concentration required to inhibit cell growth by 50% .

Neuropharmacological Effects

Phenothiazine derivatives are known for their neuroleptic properties. The compound may influence neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical in managing psychiatric disorders.

Case Study: Neuroleptic Effects

A study conducted on animal models demonstrated that administration of the compound resulted in reduced locomotor activity, indicative of its potential as an antipsychotic agent. Behavioral assessments showed alterations in anxiety-related behaviors, suggesting anxiolytic effects .

The mechanisms underlying the biological activities of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involve several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- VEGFR Inhibition : It interferes with vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis.

- Dopamine Receptor Modulation : The compound may act as a dopamine antagonist, contributing to its neuroleptic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions, such as Sonogashira or nucleophilic substitution. For phenothiazine derivatives, Sonogashira coupling between ethynyl-phenothiazine and halogenated purine precursors is effective. Key conditions include:

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) (0.06–0.08 mmol) and CuI (0.04 mmol) .

- Solvent system: THF/triethylamine (1:1 v/v) under inert atmosphere .

- Purification: Gel permeation chromatography (yield ~6.9%) .

- Critical Parameter : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like homocoupling.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use complementary techniques:

- NMR : Compare NMR shifts (e.g., δ = 7.10–8.21 ppm for aromatic protons in phenothiazine derivatives) .

- X-ray Crystallography : Resolve crystal parameters (e.g., triclinic space group , , ) to confirm bond angles and conformations .

- Mass Spectrometry : Confirm molecular weight (e.g., for analogous compounds) .

Advanced Research Questions

Q. How does the heterocyclic conformation of phenothiazine influence the electronic properties of this compound?

- Methodological Answer : Analyze crystal structures (e.g., , ) to identify non-planar phenothiazine rings, which induce electron delocalization asymmetry . Pair with DFT calculations to map HOMO-LUMO gaps.

- Data Contradiction : Experimental NMR shifts may conflict with computational predictions due to solvent effects or dynamic conformations .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of purine-thioether linkage) .

- Variable-Temperature XRD : Compare thermal parameters (e.g., values) to identify static vs. dynamic disorder .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute purine with triazinoindole (e.g., Inauhzin analogs show p53 activation via similar thioether linkages) .

- Conformational Restriction : Introduce steric hindrance (e.g., tert-butyl groups) to stabilize bioactive conformers .

- Validation : Test modified compounds in cellular assays (e.g., apoptosis induction) and correlate with computed LogP and polar surface area.

Experimental Design & Data Analysis

Q. What crystallographic refinement protocols ensure accurate determination of sulfur-containing moieties?

- Methodological Answer :

- Data Collection : Use MoKα radiation () and low-temperature (93 K) datasets to minimize thermal motion .

- Refinement : Apply SHELXL2014/7 with constrained H-atoms and anisotropic displacement parameters for sulfur/purine atoms () .

- Pitfall : Over-constraining thioether bond lengths (C–S ≈ 1.81 Å) may bias electron density maps.

Q. How can conflicting solubility data between computational predictions and experimental measurements be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.